N-{(E)-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
(E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE is a complex organic compound that features multiple functional groups, including nitro, furan, and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Nitro Group: Nitration of the aromatic ring using nitric acid and sulfuric acid.
Formation of the Imidazo[1,2-a]pyridine Moiety: This can be achieved through cyclization reactions involving pyridine derivatives.
Coupling Reactions: The final step involves coupling the furan and imidazo[1,2-a]pyridine moieties through a condensation reaction to form the methanimine linkage.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amines.
Reduction: The compound can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Amines: From the reduction of the nitro group.
Hydrogenated Compounds: From the reduction of double bonds.
Substituted Aromatics: From electrophilic or nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity:
Medicine
Pharmaceuticals: Investigation as a potential therapeutic agent due to its unique structure.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[5-(2,5-DIMETHYLPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE: Lacks the nitro group, which may affect its reactivity and biological activity.
(E)-1-[5-(4-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE: Lacks the dimethyl groups, which may influence its steric properties and interactions.
Uniqueness
The presence of both nitro and dimethyl groups in (E)-1-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]-N-[2-(FURAN-2-YL)IMIDAZO[1,2-A]PYRIDIN-3-YL]METHANIMINE makes it unique in terms of its electronic and steric properties, potentially leading to distinct reactivity and biological activity.
Properties
Molecular Formula |
C24H18N4O4 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(E)-1-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C24H18N4O4/c1-15-13-19(28(29)30)16(2)12-18(15)20-9-8-17(32-20)14-25-24-23(21-6-5-11-31-21)26-22-7-3-4-10-27(22)24/h3-14H,1-2H3/b25-14+ |
InChI Key |
OIPJDCSZNVUBDF-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=N/C3=C(N=C4N3C=CC=C4)C5=CC=CO5 |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=NC3=C(N=C4N3C=CC=C4)C5=CC=CO5 |
Origin of Product |
United States |
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